

# Application Notes and Protocols: 5-Methylheptanal in Flavor and Fragrance Research

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## Compound of Interest

Compound Name: 5-Methylheptanal

Cat. No.: B13604506

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## Introduction

**5-Methylheptanal** is a branched-chain aldehyde that contributes to the flavor and fragrance profile of various natural and formulated products. While specific research on **5-methylheptanal** is limited compared to other aldehydes, its structural characteristics suggest its potential as a valuable molecule in the creation of complex and nuanced flavor and fragrance compositions. This document provides an overview of its known properties, along with detailed protocols for its analysis and sensory evaluation, based on established methodologies for similar volatile compounds.

## Chemical Properties

A summary of the key chemical identifiers and properties for **5-methylheptanal** is provided in Table 1. This information is crucial for its accurate identification and handling in a laboratory setting.

Table 1: Chemical Properties of **5-Methylheptanal**

Property	Value	Source
IUPAC Name	5-methylheptanal	PubChem[1]
CAS Number	75579-88-3	Guidechem[2]
Molecular Formula	C8H16O	PubChem[1]
Molecular Weight	128.21 g/mol	PubChem[1]
Canonical SMILES	CCC(C)CCCC=O	PubChem[1]
InChI Key	RRTVBKXBOQHBMV-UHFFFAOYSA-N	PubChem[1]

## Organoleptic Properties and Applications

**5-Methylheptanal** is noted for its contribution to complex aroma profiles. A mixture containing **5-methylheptanal** has been described as possessing floral, green, and fruity notes with an ozonic and solvent-like character. This suggests its utility in building fresh and multifaceted fragrance accords.

While quantitative data on the concentration of **5-methylheptanal** in specific food products is not readily available, the structurally related compound, 5-methyl-4-heptanone, is a key flavor component in hazelnuts, contributing a "fruity hazelnut-like note" and exhibiting a very low odor threshold[3]. This association suggests that **5-methylheptanal** may also be found in nuts and could play a role in their characteristic flavor profiles. Its potential applications span across the food and beverage industry, as well as in fine fragrances and personal care products.

## Experimental Protocols

### Protocol 1: Sensory Evaluation of 5-Methylheptanal

This protocol outlines a standardized procedure for the sensory evaluation of **5-methylheptanal** by a trained panel.

Objective: To characterize the odor profile of **5-Methylheptanal** and determine its odor detection threshold.

Materials:

- **5-Methylheptanal** (high purity)
- Odor-free solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)
- Glass sniffing strips
- Odor-free sample jars with lids
- Sensory evaluation booths with controlled lighting and ventilation[4]
- Data collection software or standardized scoresheets

Procedure:

- Panelist Selection and Training:
  - Recruit 10-12 panelists based on their sensory acuity and availability[4].
  - Screen panelists for their ability to detect and describe basic odors.
  - Train the panel on the terminology and scaling methods to be used for describing aldehyde aromas.
- Sample Preparation:
  - Prepare a series of dilutions of **5-Methylheptanal** in the chosen solvent. A starting concentration of 1% (w/w) is recommended, followed by serial dilutions (e.g., 1:10 or 1:2).
  - For odor profile characterization, a 1% solution is typically used.
  - For odor threshold determination, a wider range of dilutions will be necessary.
- Odor Profile Evaluation:
  - Dip a sniffing strip into the 1% solution of **5-Methylheptanal** for 2-3 seconds.
  - Present the sniffing strip to each panelist in a randomized order.

- Panelists will evaluate the odor at different time intervals (e.g., immediately, after 1 minute, after 5 minutes) and record the perceived aroma descriptors.
- A list of potential descriptors can be provided, including terms like "green," "fruity," "floral," "waxy," "aldehydic," "citrus," and "nutty."
- Odor Detection Threshold Determination:
  - Employ a forced-choice method, such as the three-alternative forced-choice (3-AFC) test<sup>[5]</sup>.
  - Present panelists with three samples: two blanks (solvent only) and one containing a dilution of **5-Methylheptanal**.
  - The presentation should be in ascending order of concentration.
  - The individual threshold is the lowest concentration at which the panelist can correctly identify the sample containing the odorant.
  - The group threshold is calculated as the geometric mean of the individual thresholds.

#### Data Analysis:

- For the odor profile, frequency of use for each descriptor is tabulated.
- For the odor threshold, the geometric mean of the individual best-estimate thresholds is calculated.

## Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis of 5-Methylheptanal

This protocol describes the analysis of a sample containing **5-Methylheptanal** using GC-O to identify its contribution to the overall aroma.

Objective: To identify and characterize the odor of **5-Methylheptanal** in a complex volatile mixture.

#### Materials:

- Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP)[6]
- Capillary GC column suitable for flavor and fragrance analysis (e.g., DB-5ms, DB-Wax)
- Helium carrier gas
- Sample containing **5-Methylheptanal** (e.g., a fragrance oil, a food extract)
- Syringes for injection
- Humidified air supply for the ODP[7]

#### Procedure:

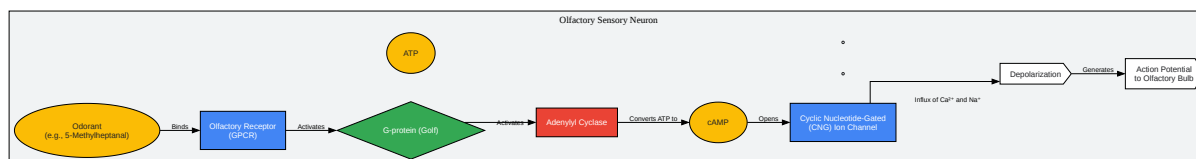
- Sample Preparation:
  - Dilute the sample in an appropriate solvent (e.g., dichloromethane, ethanol) to a suitable concentration for GC analysis.
  - If analyzing a solid or liquid food matrix, a headspace or solvent extraction method may be required to isolate the volatile compounds[6].
- GC-MS-O Instrument Setup:
  - Install the appropriate GC column.
  - Set the GC oven temperature program. A typical program might be: start at 40°C, hold for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.
  - Set the injector temperature (e.g., 250°C) and detector temperatures (MS transfer line at 280°C, ODP at a comfortable temperature for sniffing, e.g., 150°C).
  - Split the column effluent between the MS detector and the ODP (e.g., a 1:1 split).
  - Supply humidified air to the ODP to prevent nasal fatigue.
- Analysis:

- Inject the prepared sample into the GC.
- A trained sensory panelist will sniff the effluent from the ODP throughout the chromatographic run.
- The panelist will record the retention time, odor descriptor, and intensity of each perceived aroma.
- Simultaneously, the MS will acquire data for compound identification.
- Data Analysis:
  - Identify the chromatographic peak corresponding to **5-Methylheptanal** in the MS data based on its mass spectrum and retention index.
  - Correlate the retention time of the **5-Methylheptanal** peak with the odor events recorded by the panelist at the ODP.
  - This will confirm the odor character of **5-Methylheptanal** in the context of the sample matrix.

## Visualizations

### Olfactory Signaling Pathway

The perception of odorants like **5-methylheptanal** is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific receptor triggers a signal transduction cascade, leading to the perception of smell.

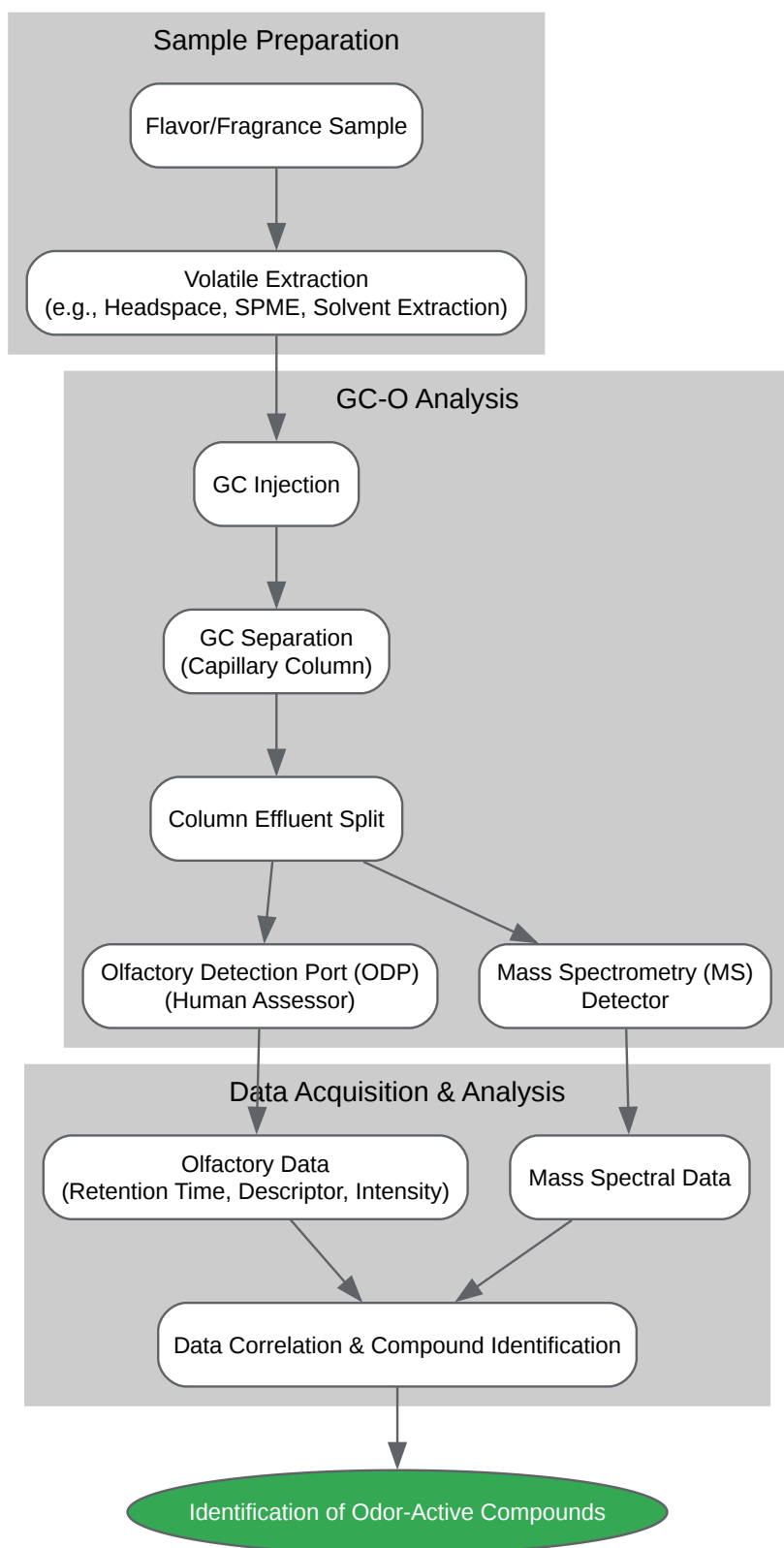


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Caption: General olfactory signal transduction cascade initiated by an odorant.

## Experimental Workflow for GC-O Analysis

The following diagram illustrates a typical workflow for the analysis of a volatile compound like **5-methylheptanal** in a sample using Gas Chromatography-Olfactometry.



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Caption: Experimental workflow for GC-O analysis of a flavor/fragrance sample.



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